Cas no 857904-02-0 (L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide)

L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide structure
857904-02-0 structure
Nome del prodotto:L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide
Numero CAS:857904-02-0
MF:C20H26N4O3
MW:370.445444583893
CID:663413

L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide Proprietà chimiche e fisiche

Nomi e identificatori

    • L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide
    • N-(Methoxycarbonyl)-3-methyl-L-valine 2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide (ACI)
    • Inchi: 1S/C20H26N4O3/c1-20(2,3)17(23-19(26)27-4)18(25)24-22-13-14-8-10-15(11-9-14)16-7-5-6-12-21-16/h5-12,17,22H,13H2,1-4H3,(H,23,26)(H,24,25)/t17-/m1/s1
    • Chiave InChI: ZQCYFRRVVVAWHJ-QGZVFWFLSA-N
    • Sorrisi: C(C1C=CC(C2N=CC=CC=2)=CC=1)NNC(=O)[C@H](C(C)(C)C)NC(=O)OC

L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1744084-1g
Methyl (s)-(3,3-dimethyl-1-oxo-1-(2-(4-(pyridin-2-yl)benzyl)hydrazinyl)butan-2-yl)carbamate
857904-02-0 98%
1g
¥7526.00 2024-04-28
Chemenu
CM526498-1g
(S)-Methyl (3,3-dimethyl-1-oxo-1-(2-(4-(pyridin-2-yl)benzyl)hydrazinyl)butan-2-yl)carbamate
857904-02-0 97%
1g
$889 2022-06-10
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC10732-5g
(S)-methyl (3,3-dimethyl-1-oxo-1-(2-(4-(pyridin-2-yl)benzyl)hydrazinyl)butan-2-yl)carbamate
857904-02-0 95%
5g
$2050 2023-09-07
Crysdot LLC
CD11043454-1g
(S)-Methyl (3,3-dimethyl-1-oxo-1-(2-(4-(pyridin-2-yl)benzyl)hydrazinyl)butan-2-yl)carbamate
857904-02-0 97%
1g
$1191 2024-07-18

L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  1.5 h, rt; 18 h, 60 °C; 60 °C → rt
2.1 Reagents: 4-Methylmorpholine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Ethyl acetate ;  30 min, rt
2.2 Reagents: tert-Butyl carbazate ;  16 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
3.1 Reagents: Triethylamine Solvents: Ethanol ;  1 h, rt
3.2 Solvents: Ethanol ;  4 h, rt → reflux; reflux → rt
3.3 Reagents: Hydrogen Catalysts: Palladium dihydroxide ;  12 h, 1 atm, rt
Riferimento
An efficient and practical synthesis of the HIV protease inhibitor Atazanavir via a highly diastereoselective reduction approach
Fan, Xing; et al, Organic Process Research & Development, 2008, 12(1), 69-75

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  heated; 1 h, rt; 1 h, rt
1.2 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Tetrahydrofuran ;  45 min, rt; 90 min, rt
1.3 Reagents: Citric acid ,  Hydrochloric acid ,  Water Solvents: Water ;  cooled
1.4 Reagents: Sodium hydroxide ;  pH 10
2.1 Reagents: Triethylamine Solvents: Ethanol ;  1 h, rt
2.2 Solvents: Ethanol ;  4 h, rt → reflux; reflux → rt
2.3 Reagents: Hydrogen Catalysts: Palladium dihydroxide ;  12 h, 1 atm, rt
Riferimento
An efficient and practical synthesis of the HIV protease inhibitor Atazanavir via a highly diastereoselective reduction approach
Fan, Xing; et al, Organic Process Research & Development, 2008, 12(1), 69-75

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Reagents: Sodium cyanoborohydride ;  overnight, rt
Riferimento
Two-Carbon-Elongated HIV-1 Protease Inhibitors with a Tertiary-Alcohol-Containing Transition-State Mimic
Wu, Xiongyu; et al, Journal of Medicinal Chemistry, 2008, 51(4), 1053-1057

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Ethanol ;  1 h, rt
1.2 Solvents: Ethanol ;  4 h, rt → reflux; reflux → rt
1.3 Reagents: Hydrogen Catalysts: Palladium dihydroxide ;  12 h, 1 atm, rt
Riferimento
An efficient and practical synthesis of the HIV protease inhibitor Atazanavir via a highly diastereoselective reduction approach
Fan, Xing; et al, Organic Process Research & Development, 2008, 12(1), 69-75

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: 4-Methylmorpholine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Ethyl acetate ;  30 min, rt
1.2 Reagents: tert-Butyl carbazate ;  16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
2.1 Reagents: Triethylamine Solvents: Ethanol ;  1 h, rt
2.2 Solvents: Ethanol ;  4 h, rt → reflux; reflux → rt
2.3 Reagents: Hydrogen Catalysts: Palladium dihydroxide ;  12 h, 1 atm, rt
Riferimento
An efficient and practical synthesis of the HIV protease inhibitor Atazanavir via a highly diastereoselective reduction approach
Fan, Xing; et al, Organic Process Research & Development, 2008, 12(1), 69-75

L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide Raw materials

L-Valine, N-(methoxycarbonyl)-3-methyl-,2-[[4-(2-pyridinyl)phenyl]methyl]hydrazide Preparation Products

Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd